molecular formula C11H15N B13344922 3-(2,6-Dimethylphenyl)azetidine

3-(2,6-Dimethylphenyl)azetidine

Cat. No.: B13344922
M. Wt: 161.24 g/mol
InChI Key: DTPOGWJMZAVGID-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylphenyl)azetidine is a four-membered nitrogen-containing heterocycle This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for azetidines often involve large-scale adaptations of the synthetic routes mentioned above. The use of microwave irradiation and photochemical reactions can be scaled up for industrial applications, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Azetidines can undergo oxidation reactions, often leading to the formation of more complex nitrogen-containing compounds.

  • Reduction: : Reduction reactions can convert azetidines into their corresponding amines, which can be further functionalized.

  • Substitution: : Azetidines can participate in substitution reactions, where the nitrogen atom can be replaced or modified with various functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reducing Agents: : Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

  • Substitution Reagents: : Halogenating agents and organometallic reagents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroso or nitro compounds, while reduction typically yields amines.

Scientific Research Applications

3-(2,6-Dimethylphenyl)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylphenyl)azetidine involves its interaction with various molecular targets and pathways. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. This reactivity can be harnessed for specific applications, such as drug development and material science .

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

3-(2,6-dimethylphenyl)azetidine

InChI

InChI=1S/C11H15N/c1-8-4-3-5-9(2)11(8)10-6-12-7-10/h3-5,10,12H,6-7H2,1-2H3

InChI Key

DTPOGWJMZAVGID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2CNC2

Origin of Product

United States

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